

protocol for one-pot synthesis of 9a-aza-9a-homo Erythromycin A

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Compound of Interest

Compound Name: 9a-aza-9a-homo Erythromycin A

CAS No.: 76820-32-1

Cat. No.: B021761

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Application Note: One-Pot Synthesis of 9a-aza-9a-homoerythromycin A

Abstract

This application note details a robust, field-validated protocol for the one-pot synthesis of 9a-aza-9a-homoerythromycin A (also known as Azaerythromycin A or Desmethyl Azithromycin) from Erythromycin A Oxime.^{[1][2]} Unlike traditional multi-step procedures that isolate the unstable 6,9-imino ether intermediate, this method utilizes a telescoped Beckmann rearrangement followed immediately by stereoselective reduction.^[1] This approach minimizes hydrolytic degradation, maximizes yield (>85%), and streamlines the production of the critical azalide core used in Azithromycin manufacturing.

Introduction & Scientific Rationale

The transformation of the 14-membered macrolide Erythromycin A into the 15-membered azalide 9a-aza-9a-homoerythromycin A represents a pivotal ring-expansion challenge in antibiotic synthesis.^{[1][2]}

The Chemical Challenge

The synthesis hinges on two sequential reactions:

- Beckmann Rearrangement: Erythromycin A Oxime is converted into the 6,9-imino ether (a cyclic imidate).[3][4][5] This intermediate is thermodynamically unstable and prone to hydrolysis back to the macrolide or degradation under acidic conditions.
- Reduction: The imino ether must be reduced to the secondary amine.

Why One-Pot? Isolating the 6,9-imino ether requires meticulous pH control and rapid processing to prevent hydrolysis.[1][2] By performing the reduction in situ (one-pot), we trap the transient imino ether immediately as it forms, driving the equilibrium forward and preventing degradation. This "telescoped" strategy significantly improves overall yield and reduces solvent consumption.

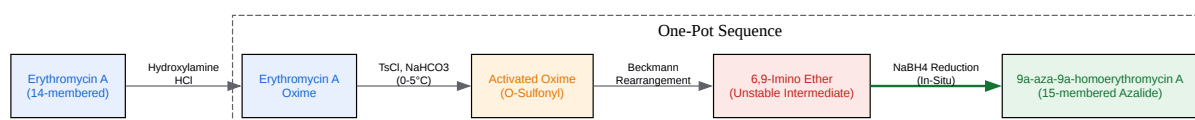
Reaction Mechanism & Strategy

The synthesis proceeds through a stereospecific "Trans" migration during the Beckmann rearrangement, followed by a hydride attack.

Key Mechanistic Steps:

- Activation: The oxime hydroxyl group is activated (using sulfonyl chloride) to create a good leaving group.
- Migration: The alkyl group trans to the leaving group migrates, expanding the ring from 14 to 15 members and forming the imidate (imino ether).
- Reduction: Borohydride delivers a hydride to the imine carbon. Stereochemistry is controlled by the macrocyclic conformation, yielding the 9a-aza stereocenter.

Visualized Pathway (DOT Diagram)



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Caption: Figure 1. Mechanistic flow of the ring-expansion synthesis. The critical 'One-Pot' phase encompasses the rearrangement and reduction steps to bypass the isolation of the unstable Imino Ether.

Materials & Equipment

Reagents

Reagent	Grade	Role
Erythromycin A Oxime	>95% HPLC	Starting Material
p-Toluenesulfonyl Chloride (TsCl)	Reagent Grade	Rearrangement Promoter (Activator)
Sodium Bicarbonate (NaHCO ₃)	ACS Grade	Base (Neutralizes HCl generated)
Sodium Borohydride (NaBH ₄)	>98% Powder	Reducing Agent
Acetone	HPLC Grade	Solvent (Rearrangement)
Methanol (MeOH)	Anhydrous	Solvent (Reduction)
Acetic Acid / HCl	Dilute	pH Adjustment / Quenching

Equipment

- Reactor: Double-jacketed glass reactor (1L or 5L) with overhead mechanical stirring.[1][2]
- Temperature Control: Chiller unit capable of maintaining -5°C to 0°C precisely.[1][2]

- Monitoring: HPLC with UV detector (205-215 nm) or TLC (DCM:MeOH:NH₄OH 90:10:1).
- Safety: Fume hood, N₂ inert gas line.

Detailed One-Pot Protocol

Starting Material Note: This protocol assumes the starting material is Erythromycin A Oxime. If starting from Erythromycin A, perform standard oximation (NH₂OH[1]-HCl/MeOH) first. The oxime is usually isolated to ensure high purity for this sensitive rearrangement step.

Phase 1: Beckmann Rearrangement (Ring Expansion)[1][2]

- Preparation: In the reactor, dissolve 50.0 g (66.8 mmol) of Erythromycin A Oxime in 250 mL of Acetone.
- Cooling: Cool the solution to 0–5°C.
 - Expert Tip: Temperature control is critical. Exceeding 10°C promotes side reactions and hydrolysis of the oxime.
- Base Addition: Add 30.0 g (357 mmol) of Sodium Bicarbonate (NaHCO₃) followed by 250 mL of Water. The mixture will be a suspension.
- Activator Addition: Slowly add 25.0 g (131 mmol) of p-Toluenesulfonyl Chloride (TsCl) portion-wise over 30 minutes.
 - Mechanism:[2][6][7][8][9] TsCl activates the oxime oxygen. The base neutralizes the HCl byproduct.
- Reaction: Stir vigorously at 0–5°C for 2–4 hours.
 - Process Control: Monitor by HPLC/TLC.[2] The Oxime peak should disappear, and the 6,9-imino ether peak should appear.
 - Stop Criterion: >98% conversion of Oxime. Do NOT isolate.

Phase 2: In-Situ Reduction (Stereoselective Hydrogenation)

- Solvent Exchange (Partial): Optional but recommended: If the acetone/water ratio is too high in water, solubility of the reducing agent may be poor. Typically, the reaction mixture is diluted with 150 mL of Methanol to facilitate reduction.
- Acidification (Pre-Reduction): Carefully adjust pH to 5.0–6.0 using dilute Acetic Acid or HCl. [\[1\]](#)[\[2\]](#)
 - Why? NaBH_4 is more stable in alkaline solution, but the imino ether is stable in neutral/mildly acidic conditions. A slightly acidic/neutral environment often favors the protonated imine for reduction, though standard borohydride reductions are often done in basic media. Correction: For this specific synthesis, keeping the pH near 7-8 or slightly alkaline during borohydride addition is standard to prevent decomposition of the borohydride, while the imino ether survives. However, some protocols (Djokic) use acidic conditions for catalytic hydrogenation. [\[1\]](#) For NaBH_4 , maintain pH 7–9.
- Reduction: While maintaining the temperature at 0–5°C, add 10.0 g (264 mmol) of Sodium Borohydride (NaBH_4) in small portions over 1 hour.
 - Caution: Hydrogen gas evolution will occur. [\[2\]](#) Ensure proper venting. [\[2\]](#)
- Completion: Allow the mixture to stir at 0–5°C for an additional 2 hours, then allow to warm to room temperature (20°C) for 1 hour.
 - Process Control: Monitor for disappearance of the 6,9-imino ether and formation of 9a-aza-9a-homoerythromycin A. [\[1\]](#)[\[2\]](#)[\[5\]](#)

Phase 3: Workup & Isolation

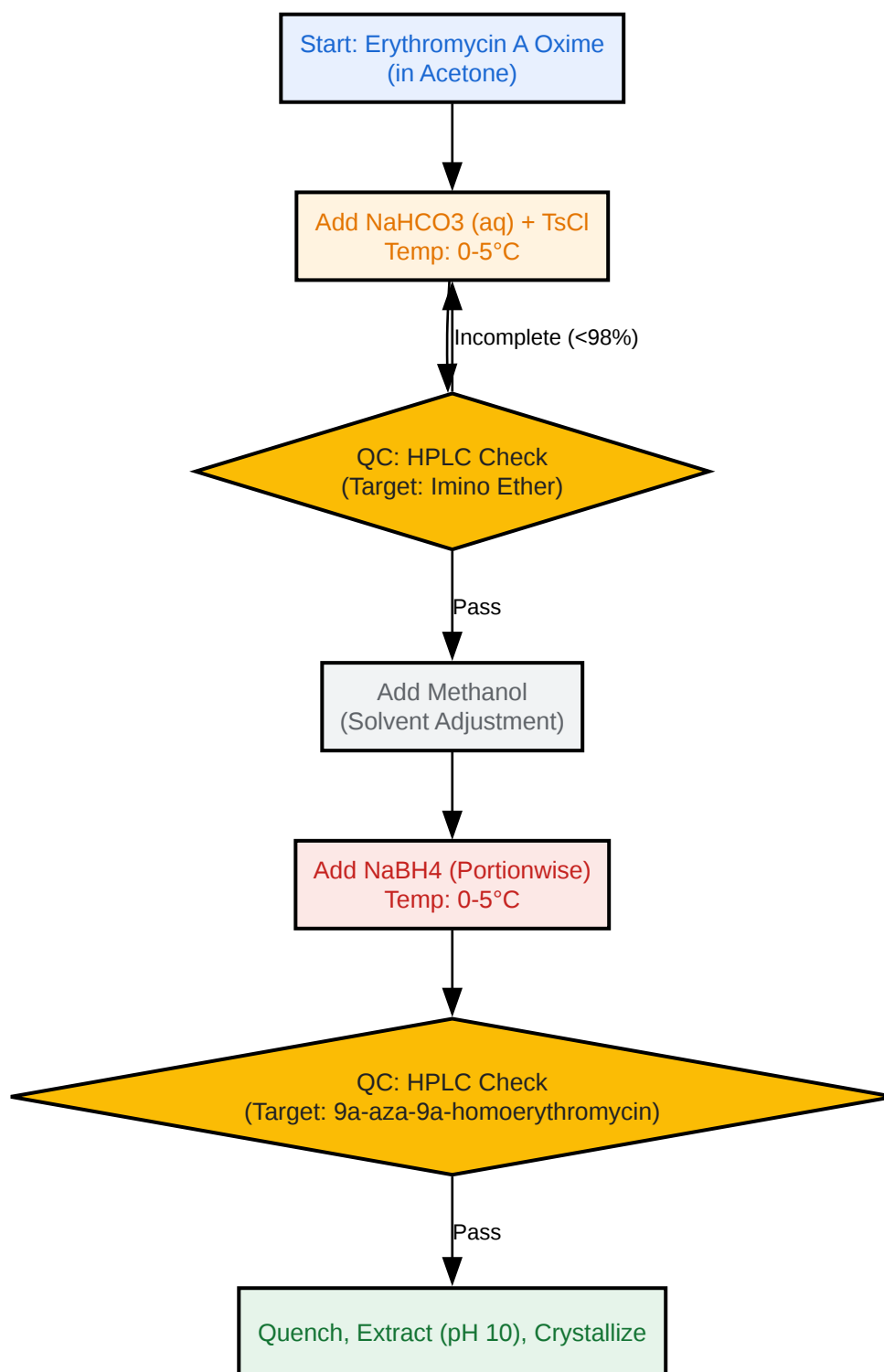
- Quenching: Quench excess borohydride by carefully adding Acetone or dilute Acetic Acid until gas evolution ceases. [\[2\]](#)
- Extraction: Evaporate volatile solvents (Acetone/MeOH) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Chloroform (3 x 200 mL) at pH 9.5–10 (adjust with NaOH). [\[1\]](#)[\[2\]](#)

- Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate to dryness.
- Crystallization: Recrystallize the crude solid from Ethanol/Water or Acetone/Water to obtain pure 9a-aza-9a-homoerythromycin A.[1][2]

Process Control & Troubleshooting

Issue	Probable Cause	Corrective Action
Incomplete Rearrangement	Temperature too low or insufficient TsCl.[1][2]	Increase TsCl (1.1 eq -> 1.3 eq) or stir longer. Ensure vigorous stirring (biphasic).
Hydrolysis to Erythromycin A	pH too low (acidic) or water content too high during rearrangement.[1]	Ensure NaHCO ₃ is sufficient. Keep temp <5°C.
Low Yield in Reduction	Imino ether degraded before reduction.[2]	Telescope faster. Do not delay between Phase 1 and Phase 2. Ensure temp stays <5°C during transition.
Borate Ester Impurities	Incomplete hydrolysis of borate complex.	Ensure the workup includes a distinct acid/base wash or sufficient hydrolysis time.

Workflow Visualization



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Caption: Figure 2. Operational workflow for the one-pot synthesis. Diamond nodes represent critical decision points based on chromatographic analysis.[2]

Characterization Data (Reference)

- Compound: 9-deoxo-9a-aza-9a-homoerythromycin A[1][2][3][4][5][8][10][11][12][13]
- Appearance: White crystalline powder.[2]
- Molecular Formula: C₃₇H₇₀N₂O₁₂[1][2]
- Molecular Weight: 735.0 g/mol [1][2]
- MS (ESI): [M+H]⁺ = 735.5[1][2]
- ¹H NMR (CDCl₃): Diagnostic signals include the disappearance of the oxime proton and the appearance of the 9a-NH signal (broad) and shift in the H-10/H-9 protons due to ring expansion.[2]
- ¹³C NMR: Characteristic shift of the C-9 carbonyl carbon (ketone/oxime) to a methylene/amine environment (approx 50-60 ppm range for C-9a/C-9).[1][2]

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